4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate
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Overview
Description
4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is an organic compound that belongs to the class of oxathiine derivatives This compound is characterized by the presence of a 1,4-oxathiine ring, which is a six-membered heterocyclic ring containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxyphenyl acetic acid with phenyl isothiocyanate in the presence of a base, followed by cyclization to form the oxathiine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form, potentially altering its chemical properties.
Substitution: The methoxy and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound shares structural similarities with 4-Methoxyphenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate, particularly in the presence of methoxyphenyl and phenyl groups.
5-(4-Methoxyphenyl)-1H-indoles: These compounds also contain the methoxyphenyl group and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its 1,4-oxathiine ring, which imparts distinct chemical reactivity and potential applications. The combination of oxygen and sulfur atoms in the ring structure differentiates it from other similar compounds and contributes to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C18H16O4S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4-methoxyphenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |
InChI |
InChI=1S/C18H16O4S/c1-20-14-7-9-15(10-8-14)22-18(19)16-17(23-12-11-21-16)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
FCKSTUZORASCND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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